

Commercial Availability and Synthetic Strategies for 2-Cyclopropylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopropylacetaldehyde

Cat. No.: B049383

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylacetaldehyde, a valuable building block in organic synthesis, possesses a unique combination of a reactive aldehyde functionality and a strained cyclopropyl ring. This guide provides a comprehensive overview of its commercial availability, including a list of suppliers and their product specifications. Furthermore, it details a robust synthetic pathway for its preparation, including a step-by-step experimental protocol for the synthesis of its precursor, 2-cyclopropylethanol, and its subsequent oxidation to the target aldehyde. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the procurement and synthesis of this important synthetic intermediate.

Commercial Availability

2-Cyclopropylacetaldehyde is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The compound is typically offered at different purity levels. Below is a summary of prominent suppliers and their available product specifications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Specification
BLD Pharm	56105-19-2	C5H8O	84.12	Molecular Formula: C5H8O
Ascendex Scientific	56105-19-2	C5H8O	84.1164	Not specified
Alchem Pharmtech	56105-19-2	Not specified	Not specified	95%
Chemsrvc	56105-19-2	C5H8O	84.11640	98.0%
Ambeed	56105-19-2	C5H8O	84.12	Not specified

Note: Availability, purity, and packaging may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.

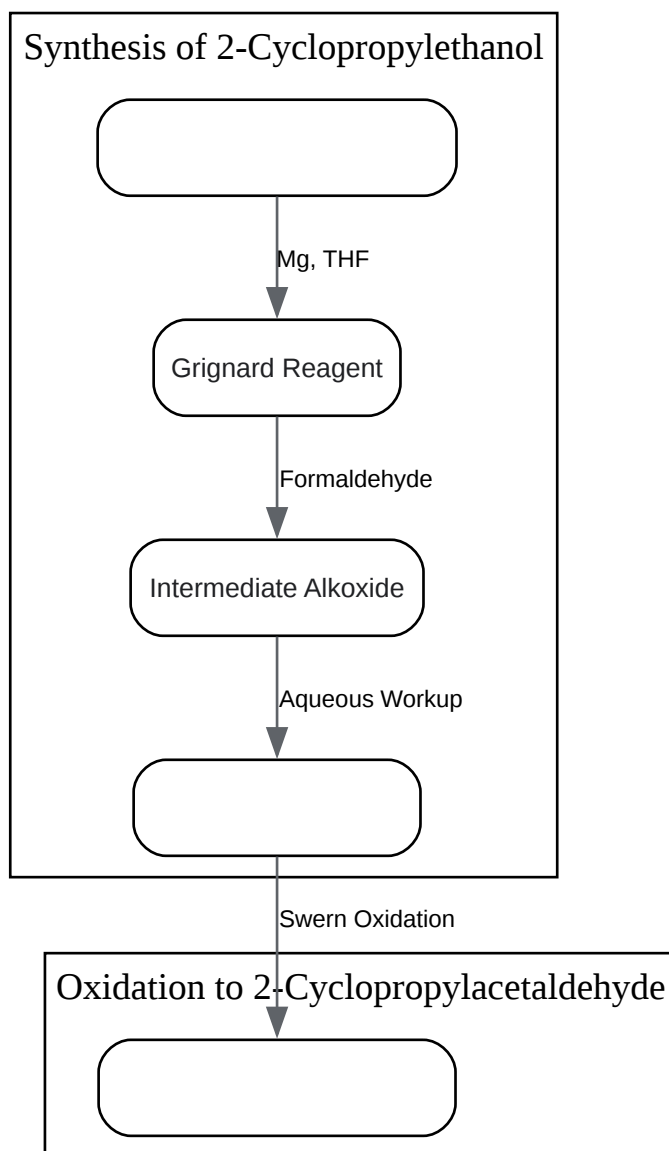
Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclopropylacetaldehyde** is provided in the table below, based on data from various chemical databases.^{[1][2]}

Property	Value
IUPAC Name	2-cyclopropylacetaldehyde
Synonyms	Cyclopropaneacetaldehyde, 2- Cyclopropylethanal
CAS Number	56105-19-2
Molecular Formula	C ₅ H ₈ O
Molecular Weight	84.12 g/mol
Boiling Point	105-106 °C
Density	0.954 ± 0.06 g/cm ³
Flash Point	7.7 ± 7.8 °C
InChIKey	TUHIBIVYQLRGME-UHFFFAOYSA-N
SMILES	<chem>C1CC1CC=O</chem>

Synthetic Routes

The most common and practical laboratory-scale synthesis of **2-Cyclopropylacetaldehyde** involves a two-step process starting from a commercially available precursor. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **2-Cyclopropylacetaldehyde**.

Synthesis of 2-Cyclopropylethanol

The precursor alcohol, 2-cyclopropylethanol, can be efficiently prepared via a Grignard reaction between cyclopropylmethyl bromide and formaldehyde.

Experimental Protocol:

Materials:

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Cyclopropylmethyl bromide
- Paraformaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopropylmethyl bromide in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
- **Reaction with Formaldehyde:** Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution via a subsurface addition tube. Alternatively, carefully add anhydrous paraformaldehyde portion-wise to the cooled Grignard solution.
- **Quenching and Workup:** After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NH_4Cl solution.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .

Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-cyclopropylethanol can be purified by fractional distillation.

Oxidation to 2-Cyclopropylacetaldehyde (Swern Oxidation)

The oxidation of 2-cyclopropylethanol to **2-cyclopropylacetaldehyde** can be achieved under mild conditions using a Swern oxidation.

Experimental Protocol:

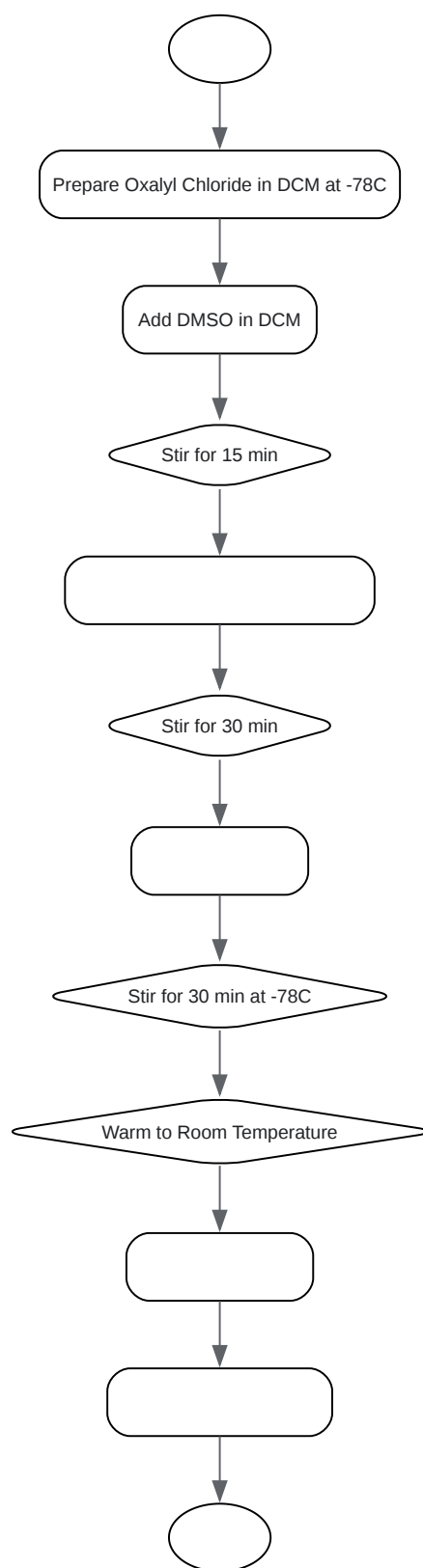
Materials:

- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Anhydrous dimethyl sulfoxide (DMSO)
- 2-Cyclopropylethanol
- Triethylamine (Et₃N)
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Activator Formation:** To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in anhydrous DCM dropwise. Stir the mixture for 15 minutes.
- **Alcohol Addition:** Add a solution of 2-cyclopropylethanol in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

- **Base Addition and Reaction Completion:** Add triethylamine dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
- **Workup and Purification:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). The crude **2-cyclopropylacetaldehyde** can be further purified by fractional distillation under reduced pressure.



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Caption: Experimental workflow for Swern oxidation.

Safety Information

2-Cyclopropylacetaldehyde is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for researchers and professionals working with **2-Cyclopropylacetaldehyde**. The compilation of commercial suppliers and their specifications, along with detailed synthetic protocols, aims to streamline the process of obtaining and utilizing this versatile chemical intermediate. The provided experimental procedures offer a reliable pathway for the laboratory-scale synthesis of **2-Cyclopropylacetaldehyde**, enabling its application in various research and development endeavors.

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References

- 1. 56105-19-2|2-Cyclopropylacetaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Cyclopropylacetaldehyde | C₅H₈O | CID 10307849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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